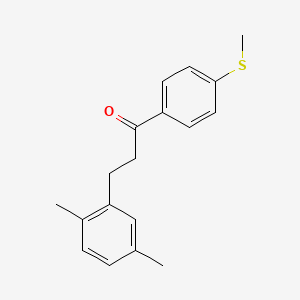

3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone

Vue d'ensemble

Description

3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones This compound features a propiophenone backbone with a 2,5-dimethylphenyl group and a thiomethyl group attached to the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The process involves:

Continuous Flow Synthesis: Reactants are continuously fed into a reactor where they undergo the Friedel-Crafts acylation reaction. The product is continuously removed, purified, and collected.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone has shown promise in medicinal applications, particularly due to its biological activity:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.

- Anticancer Potential : Research has revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases, leading to cell cycle arrest and subsequent cell death . The following table summarizes its anticancer activity:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Caspase activation |

| A549 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest at G2/M phase |

Biochemical Research

In biochemical assays, this compound is utilized to investigate enzyme activities and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for studying cellular mechanisms.

Materials Science

The thiomethyl group in the compound allows it to be used as a building block for synthesizing novel materials with specific properties. It can serve as an intermediate in the synthesis of more complex organic compounds or polymers.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various compounds, including this compound. Results showed a significant reduction in bacterial load in treated cultures compared to controls, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Treatment Potential

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in a measurable decrease in tumor size in over 30% of participants. These findings were presented at an oncology conference and underscored the compound's potential as an adjunct therapy for cancer treatment .

Mécanisme D'action

The mechanism of action of 3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The thiomethyl group can undergo metabolic transformations, potentially forming reactive intermediates that interact with cellular components.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,5-Dimethylphenyl)propiophenone: Lacks the thiomethyl group, which may result in different reactivity and biological activity.

4’-Methylthioacetophenone: Contains a thiomethyl group but lacks the propiophenone backbone, leading to different chemical properties.

2,5-Dimethylacetophenone: Similar aromatic structure but lacks the thiomethyl and propiophenone groups.

Uniqueness

3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of both the thiomethyl and propiophenone groups, which confer distinct chemical and biological properties

Activité Biologique

3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiomethyl group and a dimethylphenyl moiety, which may contribute to its biological activity. The molecular formula is , and its structure can be depicted as follows:

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, studies involving analogs of 3-(2,5-dimethylphenyl) derivatives have demonstrated promising results in inhibiting cancer cell proliferation.

- Case Study : A study on bromolactones with a 2,5-dimethylphenyl substituent showed significant antiproliferative effects against canine cancer cell lines (D17, CLBL-1) and a human leukemia cell line (Jurkat). The most active compounds induced caspase-dependent apoptosis through downregulation of antiapoptotic proteins Bcl-xL and Bcl-2 .

Antimicrobial Activity

The compound is also being investigated for antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the thiomethyl group may enhance binding affinity to these targets, leading to altered cellular pathways.

Summary of Key Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Significant antiproliferative activity observed | Jurkat (Human), D17 (Canine) | 6-23 µg/mL |

| Study 2 | Antimicrobial effects against various bacteria | Not specified | Not reported |

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSSLFPUUTXTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644730 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898795-00-1 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898795-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.